2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Description
2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C26H20FN3O3S and its molecular weight is 473.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Monoamine Oxidase Inhibitory Activity : Compounds closely related to the specified chemical structure have been synthesized and evaluated for their selective inhibitory activity against monoamine oxidase A and B. These compounds showed potential as selective inhibitors, highlighting their relevance in neuropsychiatric disorder research. The study also included docking analysis to understand the binding modes of these inhibitors, suggesting their potential towards monoamine oxidase isozymes (Ahmad et al., 2019).
Multicomponent Synthesis : Another study focused on the multicomponent synthesis of related 2-amino-3-R-4-aryl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides. This process involved a three-component interaction leading to the target compounds or to new stable salts, showcasing the versatile chemical reactions that these compounds can undergo (Lega et al., 2016).
Antimicrobial Activity : Derivatives of the mentioned compound class have also been synthesized and tested for their antimicrobial properties. This indicates their potential utility in developing new antimicrobial agents, contributing to the fight against resistant bacterial and fungal infections (Mahdi, 2015).
Anticancer Activity : Novel fluoro-substituted derivatives within the same chemical family have shown anti-lung cancer activity. This highlights the potential of these compounds in developing new therapeutic strategies for cancer treatment, demonstrating the importance of functional group modifications to enhance biological activity (Hammam et al., 2005).
Properties
IUPAC Name |
2-amino-4-(2-fluorophenyl)-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3S/c1-16-7-6-8-17(13-16)15-30-22-12-5-3-10-19(22)24-25(34(30,31)32)23(20(14-28)26(29)33-24)18-9-2-4-11-21(18)27/h2-13,23H,15,29H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMWUNFAPCNCDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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